molecular formula C8H9BrClF2N B6182851 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride CAS No. 2613383-36-9

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B6182851
CAS No.: 2613383-36-9
M. Wt: 272.52 g/mol
InChI Key: VFGVIBLDMIRBAS-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is an organic compound that features a bromophenyl group, two fluorine atoms, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and difluoroethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethanone derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride
  • 2-(3-fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
  • 2-(3-iodophenyl)-2,2-difluoroethan-1-amine hydrochloride

Uniqueness

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications.

Properties

CAS No.

2613383-36-9

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

2-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H

InChI Key

VFGVIBLDMIRBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)(F)F.Cl

Purity

95

Origin of Product

United States

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